molecular formula C13H16O B13948087 3,3,4,6-Tetramethyl-1-indanone CAS No. 55255-42-0

3,3,4,6-Tetramethyl-1-indanone

Cat. No.: B13948087
CAS No.: 55255-42-0
M. Wt: 188.26 g/mol
InChI Key: UPJMNGPDWQHLKW-UHFFFAOYSA-N
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Description

3,3,4,6-Tetramethyl-1-indanone is an organic compound with the molecular formula C₁₃H₁₆O It is a derivative of indanone, characterized by the presence of four methyl groups attached to the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,6-Tetramethyl-1-indanone can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,6-Tetramethyl-1-indanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbonyl group and the methyl substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3,3,4,6-Tetramethyl-1-indanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,4,6-Tetramethyl-1-indanone exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may act on specific enzymes or receptors, influencing biological processes. The exact mechanism can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,5-Tetramethyl-1-indanone
  • 3,3,5,6-Tetramethyl-1-indanone
  • 1-Indanone

Uniqueness

3,3,4,6-Tetramethyl-1-indanone is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for specialized applications that may not be achievable with other similar compounds .

Properties

CAS No.

55255-42-0

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3,3,4,6-tetramethyl-2H-inden-1-one

InChI

InChI=1S/C13H16O/c1-8-5-9(2)12-10(6-8)11(14)7-13(12,3)4/h5-6H,7H2,1-4H3

InChI Key

UPJMNGPDWQHLKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)CC2(C)C)C

Origin of Product

United States

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